molecular formula C24H23BrFN3O2 B304191 N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Número de catálogo B304191
Peso molecular: 484.4 g/mol
Clave InChI: LHGLNBBBWJTEMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment.

Mecanismo De Acción

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor works by binding to the bromodomain of N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which prevents it from interacting with acetylated histones and other transcription factors. This, in turn, leads to the downregulation of genes that are essential for cancer cell growth and proliferation. N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has also been found to disrupt the formation of super-enhancers, which are large clusters of enhancers that drive the expression of oncogenes in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth and proliferation, and reduce tumor size in animal models. N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has also been found to modulate the immune system by inhibiting the expression of immune checkpoint proteins, which are known to play a crucial role in cancer immune evasion.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has several advantages for lab experiments. It is highly specific for N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and does not affect other BET proteins, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a high purity level. However, N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.

Direcciones Futuras

There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. One potential application is in combination therapy with other cancer drugs, such as chemotherapy and immunotherapy. N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has also been found to have potential application in other diseases, such as inflammation and cardiovascular diseases. Further research is needed to explore the full potential of N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in these areas. Additionally, the development of more potent and selective N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors is an area of active research.

Métodos De Síntesis

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can be synthesized through a multi-step process starting with the reaction of 2-bromo-5-chloropyridine with 4-fluoroaniline to obtain 5-bromo-2-(4-fluorophenyl)pyridine. This compound is then subjected to further reactions to obtain the final product, N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.

Aplicaciones Científicas De Investigación

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, specifically N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. BET proteins are known to play a crucial role in the regulation of gene expression, and their overexpression has been linked to various types of cancer. N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Propiedades

Nombre del producto

N-(5-bromo-2-pyridinyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Fórmula molecular

C24H23BrFN3O2

Peso molecular

484.4 g/mol

Nombre IUPAC

N-(5-bromopyridin-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23BrFN3O2/c1-13-20(23(31)29-19-9-6-15(25)12-27-19)21(14-4-7-16(26)8-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31)

Clave InChI

LHGLNBBBWJTEMC-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC=C(C=C4)Br

SMILES canónico

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC=C(C=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.